molecular formula C6H9NO2 B13606353 (S)-2-Amino-2-(furan-3-yl)ethan-1-ol

(S)-2-Amino-2-(furan-3-yl)ethan-1-ol

Cat. No.: B13606353
M. Wt: 127.14 g/mol
InChI Key: TZVJDXRHOLAEGZ-ZCFIWIBFSA-N
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Description

(S)-2-Amino-2-(furan-3-yl)ethan-1-ol is a chiral compound that features an amino group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(furan-3-yl)ethan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone precursor using chiral catalysts. For example, the reduction of 2-(furan-3-yl)acetone with a chiral borane complex can yield the desired (S)-enantiomer.

Another method involves the use of chiral auxiliaries in the synthesis process. The starting material, 2-(furan-3-yl)acetaldehyde, can be reacted with a chiral amine to form an imine intermediate, which is then reduced to produce this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and enantiomeric purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(furan-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, carbamates, or ureas.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions.

    Substitution: Reagents such as acyl chlorides, isocyanates, or carbamoyl chlorides are used in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Imine or nitrile derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Amides, carbamates, or ureas.

Scientific Research Applications

(S)-2-Amino-2-(furan-3-yl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme inhibition studies.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the development of advanced materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(furan-3-yl)ethan-1-ol involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for enzymes or receptors, modulating their activity. The furan ring and amino group play crucial roles in binding to the active sites of these targets, influencing their function and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-2-(furan-3-yl)ethan-1-ol: The enantiomer of the compound, which may exhibit different biological activity and selectivity.

    2-Amino-2-(thiophen-3-yl)ethan-1-ol: A similar compound with a thiophene ring instead of a furan ring, which may have different electronic properties and reactivity.

    2-Amino-2-(pyridin-3-yl)ethan-1-ol: A compound with a pyridine ring, which may have different binding affinities and pharmacological profiles.

Uniqueness

(S)-2-Amino-2-(furan-3-yl)ethan-1-ol is unique due to its specific chiral configuration and the presence of the furan ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

(2S)-2-amino-2-(furan-3-yl)ethanol

InChI

InChI=1S/C6H9NO2/c7-6(3-8)5-1-2-9-4-5/h1-2,4,6,8H,3,7H2/t6-/m1/s1

InChI Key

TZVJDXRHOLAEGZ-ZCFIWIBFSA-N

Isomeric SMILES

C1=COC=C1[C@@H](CO)N

Canonical SMILES

C1=COC=C1C(CO)N

Origin of Product

United States

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